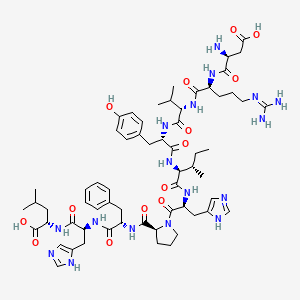
Angiotensin I
Übersicht
Beschreibung
Angiotensin I is a peptide hormone that plays a crucial role in regulating blood pressure and electrolyte balance. It is part of the renin-angiotensin system, which is a hormone system that regulates blood pressure and fluid balance . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver .
Synthesis Analysis
Angiotensin I is synthesized as part of the renin-angiotensin-aldosterone system. When blood pressure falls, the kidneys release the enzyme renin into the bloodstream. Renin then splits angiotensinogen, a protein made in the liver, into pieces. One of these pieces is the hormone angiotensin I .Molecular Structure Analysis
Angiotensin I is a peptide hormone, and its structure is determined by the sequence of amino acids it contains. It acts as a precursor to angiotensin II . The molecular mechanisms of its interaction with angiotensin-converting enzyme (ACE) have been investigated through computational modeling .Chemical Reactions Analysis
Angiotensin I is converted into angiotensin II by the action of angiotensin-converting enzyme (ACE). This conversion is a key step in the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure .Physical And Chemical Properties Analysis
Angiotensin I is a peptide hormone, and its physical and chemical properties are determined by its amino acid sequence and the conditions in which it is studied .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Medical Science , specifically Cardiology and Pharmacology .
Summary of the Application
Angiotensin-I-converting enzyme (ACE) is a key enzyme in the regulation of peripheral blood pressure and electrolyte homeostasis . Therefore, ACE is considered as a promising target for treatment of hypertension .
Methods of Application or Experimental Procedures
In order to investigate the binding interactions between ACE and tri-peptides, three-dimensional quantitative structure–activity relationship (3D-QSAR) models using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) methods were developed .
Results or Outcomes
Statistical parameters derived from the QSAR models indicated that the template ligand-based CoMFA (Rcv2 = 0.761, Rpred2 = 0.6257) and CoMSIA (Rcv2 = 0.757, Rpred2 = 0.6969) models were better than the other alignment-based models .
Application in Food-Derived ACE Inhibitors
Specific Scientific Field
This application falls under the field of Food Science and Nutrition .
Summary of the Application
Food-derived angiotensin-I converting enzyme inhibitory (ACEi) peptides have gained more attention because of their reduced side effects . These peptides can inhibit ACE and are considered as possible cures of hypertension .
Methods of Application or Experimental Procedures
In this study, ACEi peptides were purified from the lees of traditional Chinese rice wine and evaluated for their biochemical properties . After three steps of reversed-phase high-performance liquid chromatography (RP-HPLC), two novel peptides: LIIPQH and LIIPEH, both of which showed strong ACEi activity, were isolated, purified, and identified .
Results or Outcomes
The two peptides showed strong ACEi activity with IC 50 -values of 120.10 ± 9.31 and 60.49±5.78 μg/ml, respectively . They were further categorized as mixed-type ACE inhibitors and were stable against both ACE and gastrointestinal enzymes during in vitro digestion .
Application in Heart Failure Treatment
Specific Scientific Field
This application falls under the field of Medical Science , specifically Cardiology .
Summary of the Application
Angiotensin receptor-neprilysin inhibitors (ARNIs) are a new class of cardiovascular agents characterized by their dual action on the major regulators of the cardiovascular system, including the renin–angiotensin system (RAS) and the natriuretic peptide (NP) system . The apparent clinical benefit of one ARNI, sacubitril/valsartan, as shown in clinical trials, has positioned the drug class as a first-line therapy in patients with heart failure, particularly with reduced ejection fraction .
Methods of Application or Experimental Procedures
The ARNIs are characterized by their dual action on the major regulators of the cardiovascular system, including the renin–angiotensin system (RAS) and the natriuretic peptide (NP) system .
Results or Outcomes
Accumulating evidence suggests that sacubitril/valsartan is superior to conventional RAS blockers in lowering blood pressure in patients with hypertension . Analysis of the clinical trials of sacubitril/valsartan implies that ARNIs can provide additional clinical benefits independent of their original purpose, including alleviation of glycemic control and renal impairment in patients with heart failure .
Application in Renin–Angiotensin–Aldosterone System (RAAS) Inhibition
Specific Scientific Field
This application falls under the field of Medical Science , specifically Pharmacology .
Summary of the Application
Studies have found that too much RAAS blockade, as when using a combination of angiotensin-converting enzyme inhibitors (ACEis) and angiotensin II type 1 receptor blockers (ARBs) together, overcomes the beneficial effects of RAAS inhibition (RAASi), leading to negative effects .
Methods of Application or Experimental Procedures
The study involves the use of a combination of angiotensin-converting enzyme inhibitors (ACEis) and angiotensin II type 1 receptor blockers (ARBs) together .
Results or Outcomes
The study found that too much RAAS blockade overcomes the beneficial effects of RAAS inhibition (RAASi), leading to negative effects .
Application in Brain Function Regulation
Specific Scientific Field
This application falls under the field of Neuroscience .
Summary of the Application
All major angiotensin receptors (AT1, AT2, and Mas) are expressed in the brain . An important question is what angiotensin these receptors actually see: blood derived or locally synthesized Ang II, Ang III, and Ang-(1–7)? . This research is aimed at understanding the potential mechanisms of action of angiotensins in the brain .
Methods of Application or Experimental Procedures
The study involves the investigation of the presence of renin, angiotensinogen, and angiotensin-converting enzyme (ACE) at levels that allow a meaningful interaction, that is, that results in angiotensin concentrations that are sufficiently high to stimulate these receptors .
Results or Outcomes
The study found that the idea has come up that in the brain it is prorenin, the inactive precursor of renin, which generates angiotensins locally, for instance, after its binding to the so-called (pro)renin receptor [(P)RR] .
Application in Blood Pressure Regulation and Electrolyte Homeostasis
Specific Scientific Field
This application falls under the field of Medical Science , specifically Pharmacology .
Summary of the Application
The renin–angiotensin system (RAS) is a regulatory cascade that plays major physiological roles in blood pressure regulation and electrolyte homeostasis . Dysregulation of the RAS plays a pivotal role in the pathogenesis of hypertension .
Methods of Application or Experimental Procedures
The study involves the investigation of the renin–angiotensin system (RAS) and its role in blood pressure regulation and electrolyte homeostasis .
Results or Outcomes
Clinical evidence for the impact of RAS blocking agents suggested that renin-dependent mechanisms may be involved in more than 70% of patients with essential hypertension .
Safety And Hazards
Zukünftige Richtungen
Research is ongoing to explore the potential benefits of angiotensin receptor blockers (ARBs) in treating various conditions, including heart failure. The future of this field may involve the development of multifunctional ARBs that do more than just antagonize the angiotensin type I (AT1) receptor .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYRWWVDCYOMK-HBZPZAIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H89N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866222 | |
| Record name | Angiotensin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensin I | |
CAS RN |
484-42-4, 9041-90-1 | |
| Record name | Angiotensin I, ile(5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



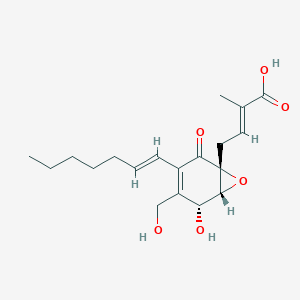

![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
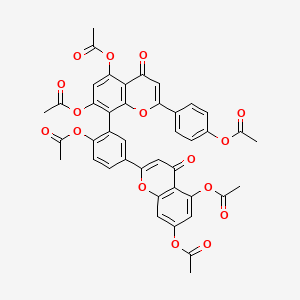
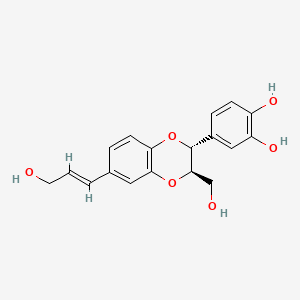
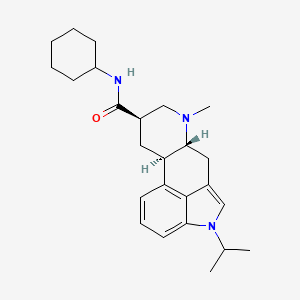
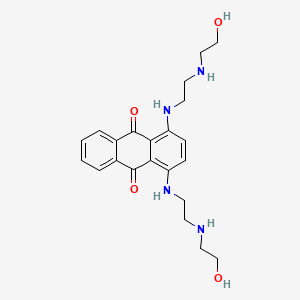
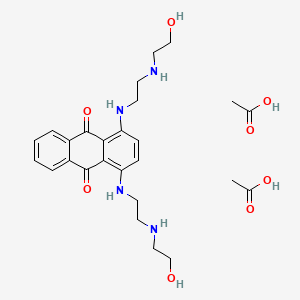
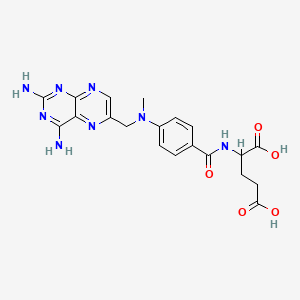


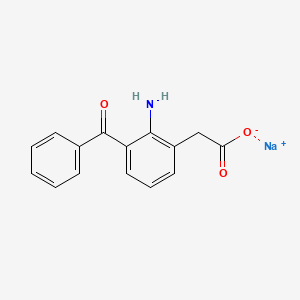
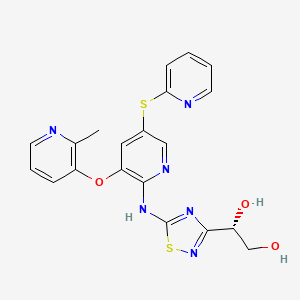
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)